![molecular formula C32H37N3O7 B11620526 Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620526.png)
Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 4-ethoxyphenylhydrazine with acetophenone under acidic conditions to form 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole.
Pyridine Ring Formation: The next step involves the formation of the pyridine ring. This can be done by reacting the pyrazole derivative with 2,6-dimethyl-3,5-pyridinedicarboxylate under basic conditions.
Esterification: The final step is the esterification of the carboxyl groups with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the ester groups, potentially yielding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively target various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of similar pyrazole derivatives. The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .
Neuroprotective Effects
There is emerging evidence that certain derivatives of pyridine and pyrazole compounds possess neuroprotective properties. These compounds may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Applications in Drug Development
The structural features of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate make it a valuable candidate for further modifications aimed at enhancing its pharmacological profiles.
Table: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Anticancer | Induces apoptosis; inhibits cell proliferation | |
Anti-inflammatory | Inhibits COX and LOX pathways | |
Neuroprotective | Reduces oxidative stress |
Case Studies
Case Study 1: Anticancer Screening
In a study conducted on various pyrazole derivatives, this compound was shown to significantly reduce the viability of breast cancer cells in vitro. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced pro-inflammatory cytokine levels in a murine model of arthritis. This effect was linked to its ability to modulate immune responses and inhibit inflammatory mediators.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The pyrazole ring can bind to metal ions or form hydrogen bonds with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl) phthalate: Similar in structure but lacks the pyrazole and pyridine rings.
4-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazole: Contains the pyrazole ring but lacks the ester and pyridine components.
2,6-Dimethyl-3,5-pyridinedicarboxylate: Contains the pyridine ring but lacks the pyrazole and ester groups.
Uniqueness
The uniqueness of Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for chemical modification, making it a valuable compound in various fields of research.
Biological Activity
Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with potential therapeutic applications. This article aims to detail its biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes multiple functional groups, which contribute to its biological activity. The molecular formula is C₃₈H₄₃N₅O₉, with a molecular weight of approximately 713.8 g/mol . The presence of the pyrazole ring and pyridine dicarboxylate moiety suggests potential interactions with various biological targets.
Research has indicated that compounds similar to this structure may exhibit various pharmacological effects. The biological activity can be attributed to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes such as phospholipase A2, which plays a role in inflammatory processes .
- Antioxidant Properties : Many derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
- Antitumor Activity : Some studies suggest that related compounds may induce apoptosis in cancer cells through various signaling pathways.
In Vitro Studies
A series of in vitro assays have demonstrated the biological effects of the compound:
Activity | IC50 Value (µM) | Reference |
---|---|---|
Phospholipase A2 Inhibition | 0.18 | |
Antioxidant Activity | Not specified | General observation |
Cytotoxicity against Cancer Cells | Varies by cell line | General observation |
Case Studies
- Anticancer Activity : In a study involving human cancer cell lines, derivatives of the compound were tested for cytotoxicity. Results indicated that certain analogs exhibited significant cytotoxic effects, leading to cell death through apoptosis .
- Anti-inflammatory Effects : A related compound was evaluated for its ability to reduce inflammation in animal models. The findings suggested a marked reduction in inflammatory markers, indicating potential therapeutic benefits for inflammatory diseases .
Conclusion and Future Directions
The compound this compound shows promise due to its multifaceted biological activities. Future research should focus on:
- Clinical Trials : To assess the efficacy and safety in humans.
- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
Properties
Molecular Formula |
C32H37N3O7 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H37N3O7/c1-6-40-25-14-12-23(13-15-25)30-26(20-35(34-30)24-10-8-7-9-11-24)29-27(31(36)41-18-16-38-4)21(2)33-22(3)28(29)32(37)42-19-17-39-5/h7-15,20,29,33H,6,16-19H2,1-5H3 |
InChI Key |
UJQXWFLMIVNWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCCOC)C)C)C(=O)OCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.